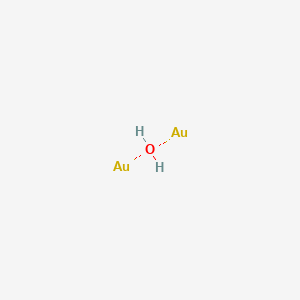

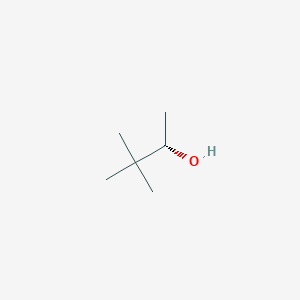

2,2,2-Trifluoro-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-N,N-dimethylacetamide often involves the use of trifluoroacetylated precursors or direct fluorination techniques. For example, the preparation of perfluoro-[N-(4-pyridyl)acetamide], involving direct fluorination of sodium salts of perfluoro-[N-(4-pyridyl)-acetamide], demonstrates a method that could potentially be adapted for the synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide (Banks et al., 1996).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, have shown the importance of hydrogen bonds in stabilizing the molecular structure in both crystal and solution phases (Sterkhova et al., 2019). These structural insights could inform the analysis of 2,2,2-Trifluoro-N,N-dimethylacetamide's molecular geometry.

Chemical Reactions and Properties

The chemical reactivity of 2,2,2-Trifluoro-N,N-dimethylacetamide derivatives, such as its involvement in oxidative addition reactions to alkenes and dienes, reveals its potential for creating iodinated and other functionalized products under specific conditions (Shainyan et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.

Physical Properties Analysis

The physical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide, and its analogs, are significantly influenced by their fluorinated structures. For instance, the study on excess enthalpies of mixtures containing 2,2,2-trifluoroethanol highlights the impact of fluorination on intermolecular interactions and thermodynamic properties (Pikkarainen, 1988).

Chemical Properties Analysis

The chemical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide derivatives, including reactivity towards nucleophilic and electrophilic agents, demonstrate a broad range of functional capabilities. Oxidative trifluoromethylthiolation of terminal alkynes with AgSCF3, for example, showcases an efficient method to synthesize alkynyl trifluoromethyl sulfides, indicating the potential chemical versatility of the trifluoromethyl group in such molecules (Zhu et al., 2014).

Applications De Recherche Scientifique

-

GC-MS Analysis

- Field : Analytical Chemistry

- Application : 2,2,2-Trifluoro-N,N-dimethylacetamide is used as a silylating reagent that forms volatile derivatives for GC-MS (Gas Chromatography-Mass Spectrometry) analysis .

- Method : The compound is used to react with the sample to be analyzed, forming volatile derivatives. These derivatives are then analyzed using GC-MS, a technique that separates and identifies different substances within a test sample .

- Results : This method allows for the detection and identification of various substances within a sample. The specific results would depend on the sample being analyzed .

-

Lithium Metal Battery Research

- Field : Material Science

- Application : 2,2,2-Trifluoro-N,N-dimethylacetamide has been used in the research of lithium metal batteries .

- Method : The compound is used in the electrolyte with the aim of forming a stable Solid-Electrolyte Interphase (SEI) to protect the lithium metal anode .

- Results : The research found that the electrolyte with 2,2,2-Trifluoro-N,N-dimethylacetamide could potentially improve the stability and performance of lithium metal batteries .

Safety And Hazards

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation . Safety measures include keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWKMLIVXELSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325570 |

Source

|

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N,N-dimethylacetamide | |

CAS RN |

1547-87-1 |

Source

|

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)